molecular formula C10H12ClNO3 B1628842 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride CAS No. 35970-31-1

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

Cat. No.: B1628842
CAS No.: 35970-31-1
M. Wt: 229.66 g/mol
InChI Key: QQOCJGFHQBCQNE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride is an organic compound with the molecular formula C10H12ClNO3. It is known for its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. This is then subjected to Curtius rearrangement, hydrolysis, and salification to yield the final product .

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvents and reaction temperatures is crucial to increase yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride apart is its dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCJGFHQBCQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588641
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-31-1
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 3
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

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